N-Cbz-D-leucine
Overview
Description
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular formula of N-Cbz-D-leucine is C14H19NO4 . The InChI key is USPFMEKVPDBMCG-GFCCVEGCSA-N . The canonical SMILES structure is CC©CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis
N-Cbz-D-leucine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Physical And Chemical Properties Analysis
N-Cbz-D-leucine has a molecular weight of 265.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3-AA is 2.8 .Scientific Research Applications
Summary of the Application
N-Cbz-D-leucine is used in a one-pot synthesis of amides from N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Results or Outcomes
This method has been found to be highly effective for the synthesis of amides, offering a promising approach for facile amidation .
2. Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu
Summary of the Application
N-Cbz-D-leucine is used in the non-enzymatic synthesis of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu) .
Methods of Application
The synthesis is carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane . The condensing agent used is N, N’-dicyclohexylcarbodiimide (DCC) .
Results or Outcomes
The maximum yield of Cbz-Phe-Leu was 0.565 at 80 hours under optimum experimental conditions .
3. Role and Mechanism of Leucine in Regulating Animal Growth and Development
Summary of the Application
Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway .
Methods of Application
Leucine’s anabolic effects on muscle and other tissues are enhanced by the co-ingestion of carbohydrates and essential amino acids . It has been shown to benefit lipid metabolism and insulin sensitivity .
4. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Summary of the Application
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
5. Role and Mechanism of Leucine in Regulating Animal Growth and Development
Summary of the Application
Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway .
Methods of Application
Leucine’s anabolic effects on muscle and other tissues are enhanced by the co-ingestion of carbohydrates and essential amino acids . It has been shown to benefit lipid metabolism and insulin sensitivity .
6. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Summary of the Application
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Safety And Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of N-Cbz-D-leucine . Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426462 | |
Record name | N-Cbz-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-D-leucine | |
CAS RN |
28862-79-5 | |
Record name | N-Cbz-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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